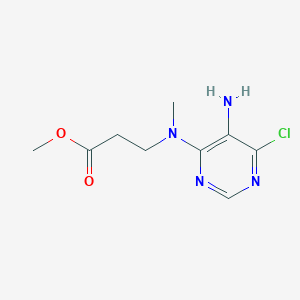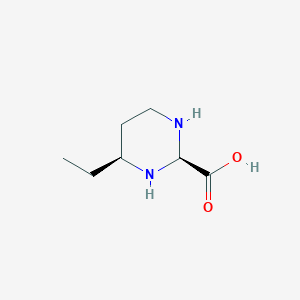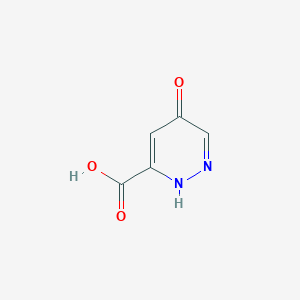
N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Etonitazene: A synthetic opioid with a similar ethoxyphenyl group.
Azetidinones: Compounds with a similar ethoxyphenyl group used in the synthesis of β-lactam antibiotics.
Uniqueness
N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group further enhances its properties, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-methyltriazol-4-amine |
InChI |
InChI=1S/C11H14N4O/c1-3-16-10-6-4-9(5-7-10)13-11-8-12-15(2)14-11/h4-8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
XBXRDRULDPPLQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)
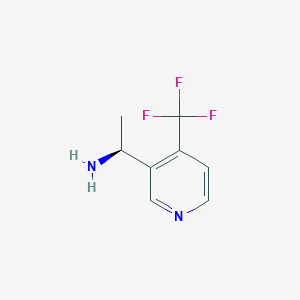
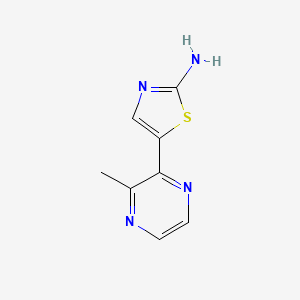



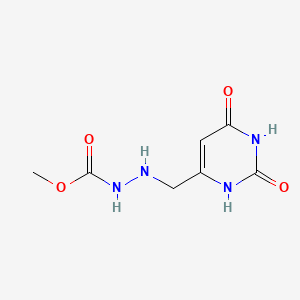

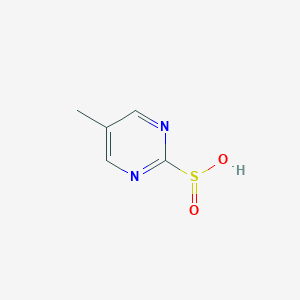
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)

